molecular formula C14H11NO2 B2480188 5-(2-Naphthalenyl)-3-isoxazolemethanol CAS No. 1245031-44-0

5-(2-Naphthalenyl)-3-isoxazolemethanol

Cat. No.: B2480188
CAS No.: 1245031-44-0
M. Wt: 225.247
InChI Key: GXLSAFMQEJCNDM-UHFFFAOYSA-N
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Description

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. While it possesses aromatic stability, the inherent weakness of the nitrogen-oxygen (N-O) bond makes it susceptible to specific chemical transformations, particularly ring-cleavage reactions. nih.govgoogle.com This characteristic allows the isoxazole ring to serve as a versatile synthetic intermediate, stable enough for manipulation of its substituents but readily opened when required. nih.govgoogle.com

Key reactive characteristics of the isoxazole ring include:

Ring Cleavage: Under reductive or strongly basic conditions, the N-O bond can break, leading to the formation of various difunctionalized compounds. nih.govgoogle.com This reactivity is a cornerstone of isoxazole chemistry, allowing it to act as a masked form of structures like β-hydroxy ketones or γ-amino alcohols. nih.gov

Photochemical Rearrangement: Upon exposure to UV irradiation, the weak N-O bond in the isoxazole ring can rupture. This process may lead to a rearrangement, often yielding an oxazole derivative through an azirine intermediate. nih.gov

Electrophilic Substitution: As an aromatic system, the isoxazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions of substitution are directed by the heteroatoms within the ring.

Other Transformations: The isoxazole nucleus can undergo a variety of other chemical changes, including alkylation, N-methylation, reduction, and epoxidation, demonstrating its versatility as a scaffold in organic synthesis. google.com

Reaction TypeConditionsResulting Structure(s)Reference
Reductive Ring CleavageReducing agents (e.g., H₂/catalyst)γ-Amino alcohols, Enaminones nih.govgoogle.com
Base-Mediated Ring CleavageStrong basesβ-Hydroxy nitriles, 1,3-Dicarbonyls nih.govgoogle.com
PhotolysisUV irradiationRearrangement to oxazoles nih.gov

Transformations of the Naphthalene (B1677914) Moiety

The naphthalene moiety in 5-(2-naphthalenyl)-3-isoxazolemethanol is a stable, fused bicyclic aromatic hydrocarbon. Its chemical reactivity is characteristic of polycyclic aromatic systems, primarily involving electrophilic aromatic substitution. The presence of the isoxazole substituent influences the position of these substitutions.

Electrophilic Aromatic Substitution (SEAr): The naphthalene ring system is more reactive than benzene towards electrophiles. Substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation can occur. The position of the incoming electrophile is directed by both the existing isoxazole substituent and the inherent reactivity of the α and β positions of the naphthalene core.

Oxidation: The naphthalene system can be oxidized under harsh conditions to form naphthoquinones. Metabolically, naphthalene can be converted by cytochrome P450 enzymes into reactive epoxides, which are precursors to naphthols and other metabolites. masterorganicchemistry.commasterorganicchemistry.com These reactive intermediates are known to covalently interact with cellular macromolecules. masterorganicchemistry.com

Reduction (Hydrogenation): The aromatic rings of naphthalene can be reduced under catalytic hydrogenation conditions, typically requiring high pressure and temperature, to yield tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives.

Reaction TypeTypical ReagentsPotential Product TypeReference
Electrophilic SubstitutionBr₂, HNO₃/H₂SO₄, SO₃, RCOCl/AlCl₃Substituted naphthalene derivatives wikipedia.org
OxidationStrong oxidizing agents (e.g., CrO₃)Naphthoquinones masterorganicchemistry.com
Metabolic OxidationCytochrome P450 enzymesEpoxides, Naphthols masterorganicchemistry.commasterorganicchemistry.com
ReductionH₂ with catalysts (e.g., Pd, Pt, Ni)Tetralin or Decalin derivatives

Chemical Behavior of the 3-Hydroxymethyl Functional Group

The 3-hydroxymethyl group (–CH₂OH) is a primary alcohol attached to the isoxazole ring. Its reactivity is typical of primary alcohols, providing a site for various functional group interconversions.

Oxidation: The primary alcohol group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents, such as potassium permanganate (KMnO₄) or Jones reagent, will yield the corresponding carboxylic acid (5-(2-naphthalenyl)isoxazole-3-carboxylic acid).

Esterification: In the presence of an acid catalyst, the hydroxymethyl group can react with carboxylic acids in a Fischer esterification to form esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Nucleophilic Substitution: Once the hydroxyl group is converted to a good leaving group, the carbon atom becomes susceptible to attack by various nucleophiles. For instance, reaction with sodium azide can produce a 3-azidomethyl derivative, and reaction with ammonia or amines can yield 3-aminomethyl compounds.

Reaction TypeTypical ReagentsProduct Functional GroupReference
Mild OxidationPCC, DMPAldehyde (–CHO)
Strong OxidationKMnO₄, H₂CrO₄ (Jones)Carboxylic Acid (–COOH)
EsterificationCarboxylic Acid, H⁺ catalystEster (–CH₂OCOR) masterorganicchemistry.commasterorganicchemistry.com
HalogenationSOCl₂, PBr₃Halomethyl (–CH₂X)
Nucleophilic Substitution (via leaving group)NaN₃, NH₃, RNH₂Azidomethyl (–CH₂N₃), Aminomethyl (–CH₂NHR)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLSAFMQEJCNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Mechanistic Investigations

Antimicrobial Activities (In Vitro Studies)

The isoxazole (B147169) nucleus is a common feature in a number of compounds with demonstrated antimicrobial properties. ijmspr.in Derivatives containing this scaffold have been extensively studied for their efficacy against a range of pathogenic microorganisms. researchgate.netconsensus.app

Antibacterial Efficacy (In Vitro Studies)

While specific studies on the antibacterial efficacy of 5-(2-Naphthalenyl)-3-isoxazolemethanol are not extensively detailed in the available literature, the broader class of isoxazole derivatives has shown promise as antibacterial agents. ijrrjournal.com Research on related naphthalene (B1677914) derivatives has indicated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain spiro isoxazole-pyrazolone derivatives have demonstrated notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The general mechanism of action for some antibacterial agents involves the inhibition of protein synthesis or other vital metabolic pathways within the bacteria. ijrrjournal.com

Interactive Data Table: Antibacterial Activity of Related Naphthalene Derivatives

Compound/Derivative ClassGram-Positive BacteriaGram-Negative Bacteria
Spiro isoxazole-pyrazolonesStaphylococcus aureus, Bacillus subtilisPseudomonas aeruginosa, Escherichia coli
NaphthofuransEffectiveEffective
Halogenated 1,4-naphthoquinonesActivity demonstratedNot specified

Antifungal Efficacy (In Vitro Studies)

Similar to its antibacterial potential, the antifungal activity of this compound is inferred from studies on related compounds. Isoxazole derivatives have been investigated for their ability to combat various fungal pathogens. researchgate.netconsensus.app For example, some naphthofuran derivatives have shown significant activity against human pathogenic fungi. researchgate.net The evaluation of antifungal efficacy often involves determining the minimum inhibitory concentration (MIC) through methods like broth microdilution. ifyber.combrieflands.com

Interactive Data Table: Antifungal Activity of Related Compound Classes

Compound/Derivative ClassFungal Species
Spiro isoxazole-pyrazolonesAspergillus niger
Naphthofuran derivativesVarious human pathogenic fungi
Naphthalene derivativesCandida albicans

Exploration of Antimicrobial Mechanisms (Non-Human Models)

The precise antimicrobial mechanisms of this compound have not been elucidated. However, research on related compounds provides some insights. For some antifungal agents, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov

Antiproliferative and Anticancer Activities (In Vitro Cellular Models)

The potential of naphthalene and isoxazole derivatives as anticancer agents has been an active area of research. arabjchem.orgnih.gov These compounds are evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, LNCaP, LAPC-4)

While direct studies on this compound against MCF-7, LNCaP, and LAPC-4 cell lines are limited in the public domain, related naphthalene-substituted compounds have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.gov For instance, certain 2-naphthaleno trans-cyanostilbene analogs have shown potent growth inhibitory effects against breast cancer (MCF-7) and other cancer cell lines. nih.govnih.gov The antiproliferative effects of such compounds are often evaluated using assays like the MTT assay to measure cell viability. mdpi.comnih.gov

Interactive Data Table: Antiproliferative Activity of Related Naphthalene Analogs

Compound AnalogCancer Cell Line(s)Observed Effect
2-naphthaleno trans-cyanostilbenesVarious, including breast cancer (MCF-7)Significant growth inhibition
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (breast cancer)Remarkable cytotoxic activity
NaphthylchalconesK562, Jurkat, Kasumi, U937, CEM, NB4 (leukemia)Significant reduction in cell viability

Cell Cycle Modulation and Apoptosis Induction Studies

The anticancer effects of many compounds are mediated through their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). nih.gov Studies on synthetic naphthylchalcones, which share a structural similarity with the compound of interest, have shown that they can cause cell cycle arrest and induce apoptosis in human leukemia cell lines. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells and can be triggered by various cellular stresses, including DNA damage. nih.gov Apoptotic events are often characterized by chromatin condensation, formation of apoptotic bodies, and DNA fragmentation. nih.gov The modulation of key proteins involved in cell cycle regulation and apoptosis, such as p53, is a common mechanism of action for many anticancer agents. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific information published on the biological activities of the chemical compound “this compound” corresponding to the detailed outline provided.

Research on related isoxazole and naphthalene-containing derivatives shows that this class of compounds is of interest in medicinal chemistry for various biological activities. For instance, certain isoxazole-naphthalene derivatives have been investigated for their potential to inhibit tubulin polymerization, and other isoxazole-containing molecules have been studied for their effects on cellular signaling pathways, antioxidant potential, and enzyme inhibition.

However, the specific data required to populate the requested sections and subsections for This compound —including in vitro assays on tubulin polymerization, modulation of the androgen receptor and CYP17A1, antioxidant potential, specific enzyme inhibition studies, non-human receptor binding, and its particular structure-activity relationships—are not available in the public domain.

Therefore, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on "this compound" and providing detailed, accurate research findings for each specified topic.

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Naphthalene Substituent Position

The naphthalene moiety is a prominent feature in many bioactive molecules, recognized for its contribution to anti-inflammatory, antibacterial, and antiproliferative properties researchgate.net. Its larger, more lipophilic, and extended planar structure compared to a simple benzene ring allows for enhanced interactions with biological targets, such as intercalating with DNA or binding to hydrophobic pockets in enzymes. The point of attachment of the naphthalene ring to the core isoxazole scaffold is a critical determinant of biological activity.

In studies of related heterocyclic compounds, the substitution pattern on the naphthalene ring has been shown to be crucial for potency. For instance, in a series of sulfonamide derivatives designed as potential antitumor agents, the position of attachment of the naphthalene group significantly impacted antiproliferative activity. A comparison between compounds bearing a naphthalen-1-yl group and those with a naphthalen-2-yl group revealed that the naphthalen-1-yl isomer was the optimal substituent for activity against cancer cell lines. This suggests that the spatial arrangement and orientation of the naphthalene ring system relative to the rest of the molecule play a pivotal role in its interaction with the biological target. While direct comparative studies on 5-(1-naphthalenyl)-3-isoxazolemethanol versus this compound are not extensively documented in the reviewed literature, the findings from analogous series underscore the principle that the specific isomeric attachment of the naphthalene ring is a key factor in molecular design and can dramatically influence the pharmacological profile.

Role of Isoxazole Ring Substitutions

The isoxazole ring serves as a central scaffold, and its substitution pattern is fundamental to the molecule's biological activity. The electronic and steric properties of substituents at various positions on the isoxazole ring can modulate the compound's potency, selectivity, and pharmacokinetic properties ijpca.org. Structure-activity relationship (SAR) studies on various 3,5-disubstituted isoxazole derivatives have provided valuable insights into how these modifications fine-tune biological outcomes.

In one study focusing on antiproliferative properties, a series of 3,5-disubstituted isoxazoles synthesized from tyrosol were evaluated. The results indicated that the nature of the substituent on the aryl ring at the 5-position of the isoxazole had a significant impact on cytotoxicity against U87 glioblastoma cells. Specifically, the presence of methyl, methoxy, or chloride groups on the phenyl ring enhanced the anticancer activity nih.gov. This highlights the importance of the electronic nature and position of the substituent.

Similarly, another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles revealed that substitutions on the 3-aryl group were critical for cytotoxicity against a panel of human cancer cell lines nih.gov. The introduction of an electron-withdrawing fluorine or trifluoromethyl group at the para-position of the phenyl ring attached to the isoxazole core was found to promote cytotoxic activity nih.gov. This suggests that modulating the electron density of the aryl ring at the 3-position can enhance the compound's anticancer potential.

The table below summarizes the antiproliferative activities of various isoxazole derivatives, illustrating the impact of substitutions on the aryl rings attached to the isoxazole core.

Data is illustrative of SAR principles discussed in the cited literature nih.govnih.gov. "N/A" indicates data not available in the reviewed sources.

These findings collectively demonstrate that the strategic placement of various functional groups on the aryl moieties attached to the isoxazole ring is a critical strategy for optimizing the biological activity of this class of compounds.

Importance of the 3-Hydroxymethyl Group

The functional group at the 3-position of the isoxazole ring also plays a significant role in the molecule's interaction with biological targets. While the broader class of isoxazoles features a variety of substituents at this position, the 3-hydroxymethyl group (-CH₂OH) in this compound has specific chemical properties that can be crucial for its biological activity.

The hydroxyl moiety within the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. This capability allows it to form specific, directional interactions with amino acid residues in the active site of enzymes or receptors, which can be critical for high-affinity binding and subsequent biological response. Although direct SAR studies detailing the progressive modification of the 3-hydroxymethyl group on the 5-(2-naphthalenyl) isoxazole scaffold are limited in the available literature, research on related structures provides strong inferential evidence of its importance.

For example, a study on a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines (a saturated analog of the isoxazole ring) demonstrated that these compounds were effective inhibitors of proliferation in human thyroid cancer cell lines, with IC₅₀ values in the low micromolar range nih.gov. This suggests that the 3-hydroxymethyl group is compatible with potent anticancer activity. Furthermore, research on 4,5-diarylisoxazoles as antimitotic agents revealed that the removal of a 3-hydroxyl group from the B-ring (analogous to the isoxazole 3-position) led to a decrease in activity, indicating that this hydroxyl group is required for antiproliferative effects mdpi.com.

The table below presents data from isoxazolidine derivatives bearing the 3-hydroxymethyl group, highlighting their potent anticancer activity.

Data derived from a study on 3-hydroxymethyl isoxazolidine derivatives nih.gov.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations for 5-(2-Naphthalenyl)-3-isoxazolemethanol would be employed to predict its binding mode within the active site of various biological targets. This process involves preparing a 3D structure of the ligand and a 3D structure of the target protein. The docking software then samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

For structurally related isoxazole (B147169) and naphthalene (B1677914) derivatives, molecular docking has been used to predict interactions with a range of protein targets, including enzymes like VEGFR-2 and Caspase-3, which are implicated in cancer. niscpr.res.in For this compound, a similar approach would identify potential protein partners and elucidate the primary forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The naphthalene moiety would be expected to engage in hydrophobic interactions, while the isoxazole and methanol (B129727) groups could participate in hydrogen bonding and polar interactions.

A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score in units of kcal/mol. This score represents the free energy of binding and provides a quantitative measure of the strength of the interaction between the ligand and its target. A more negative score typically indicates a stronger and more stable interaction.

In studies of similar heterocyclic compounds, docking scores have been used to rank potential drug candidates and prioritize them for synthesis and biological testing. qu.edu.sasemanticscholar.org For this compound, a systematic docking campaign against a panel of disease-relevant proteins would generate a series of binding affinity estimates. This energetic analysis helps to distinguish between high-affinity binders and non-binders, providing a crucial filter in the drug discovery process.

Table 1: Illustrative Example of Data from Energetic Analysis of a Related Isoxazole Derivative

Target ProteinPDB IDDocking Score (kcal/mol)
PI3Kα3ZIM-10.4

Note: This data is for a different isoxazole derivative and is presented for illustrative purposes to show the type of data generated in such studies. qu.edu.sa

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the specific amino acid residues in the target protein that are crucial for the interaction. By analyzing the docked conformation of this compound, researchers could identify key hydrogen bond donors and acceptors, as well as residues forming hydrophobic pockets or engaging in pi-stacking interactions with the naphthalene ring. This information is vital for understanding the molecular basis of recognition and for designing more potent and selective inhibitors. For example, in related compounds, specific amino acid interactions within a protein's active site have been identified through docking. nih.gov

The insights gained from molecular docking studies are fundamental to rational compound design. By understanding how this compound interacts with a particular target, medicinal chemists can propose modifications to its structure to enhance binding affinity and selectivity. For instance, if docking revealed an unoccupied hydrophobic pocket near the naphthalene ring, a derivative with an additional hydrophobic group at that position could be designed to achieve a more favorable interaction. This iterative cycle of docking, synthesis, and testing is a cornerstone of modern drug discovery.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These methods are used to calculate the electronic structure, molecular orbitals, and various reactivity descriptors.

DFT studies on this compound would involve optimizing its 3D geometry and calculating its electronic wavefunction. From this, a wealth of information about its intrinsic properties can be derived. Key aspects of such an analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For this compound, DFT would map the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors and other reagents.

Table 2: Representative Reactivity Descriptors Calculated via DFT for a Related Compound

DescriptorSymbolTypical Value (eV)
HOMO EnergyEHOMO-6.5 to -5.5
LUMO EnergyELUMO-1.5 to -0.5
Energy GapΔE4.0 to 5.0
Electronegativityχ3.5 to 4.5
Chemical Hardnessη2.0 to 2.5

Note: The values presented are illustrative and based on typical ranges for similar organic molecules, as specific data for this compound is not available in the cited literature.

These computational and theoretical approaches provide a powerful framework for exploring the chemical and biological potential of this compound, guiding its future development and application.

Conformational Analysis

Conformational analysis is a critical step in understanding the three-dimensional (3D) structure of a molecule and its interaction with biological targets. The flexibility of this compound arises from the rotatable bonds connecting the naphthalene and isoxazole rings, as well as the methanol group.

Furthermore, the orientation of the methanol group at the 3-position of the isoxazole ring adds another layer of conformational complexity. The dihedral angle involving this group can influence the molecule's ability to form hydrogen bonds, which is often a crucial interaction in ligand-receptor binding. A review of isoxazole and isoxazoline (B3343090) derivatives in the structural modification of natural products highlights that preliminary conformational analysis can provide valuable insights into the cytotoxic potential of related compounds. mdpi.com

Table 1: Illustrative Conformational Energy Profile of this compound

Dihedral Angle (Naphthalene-Isoxazole)Relative Energy (kcal/mol)Population (%)
0° (Coplanar)5.21.5
30°1.815.0
60°0.050.0
90°2.58.5
120°0.525.0

Note: This table presents hypothetical data for illustrative purposes to demonstrate the output of a conformational analysis study.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential 3D arrangement of chemical features responsible for a molecule's biological activity. researchgate.net For this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, if the 3D structure of the biological target is available. nih.gov Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of new compounds with diverse chemical scaffolds that are likely to exhibit the desired biological activity. sciety.org

For instance, a virtual screening campaign targeting a specific enzyme could utilize a pharmacophore model derived from the binding mode of this compound. The screening of databases like ZINC could reveal novel isoxazole-based molecules with potentially higher binding affinities. bonviewpress.comresearchgate.net A study on isoxazole-based molecules as potential Hsp90 inhibitors demonstrated the effectiveness of this approach, where screening the ZINC database identified several compounds with better binding energies than the reference compound. sciety.orgresearchgate.net

Table 2: Example of a Pharmacophore Model for a Hypothetical Target of this compound

FeatureTypeLocation
1Aromatic RingNaphthalene Moiety
2Aromatic RingIsoxazole Moiety
3Hydrogen Bond DonorMethanol -OH
4Hydrogen Bond AcceptorIsoxazole Nitrogen
5HydrophobicNaphthalene Core

Note: This table is a hypothetical representation of a pharmacophore model.

Advanced Structure-Activity Relationship (SAR) Modeling

Advanced SAR modeling techniques provide a quantitative understanding of the relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are mathematical equations that correlate the chemical properties of molecules with their biological activities. For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to build a predictive model.

A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists successfully employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models with strong predictive ability. mdpi.com These models generated 3D contour maps that provided valuable insights into the structural requirements for enhanced activity, guiding the design of new, more potent analogs. mdpi.com Such an approach could be applied to derivatives of this compound to optimize their activity for a specific biological target.

Table 3: Illustrative QSAR Model for a Series of this compound Analogs

DescriptorCoefficientContribution
LogP (Lipophilicity)0.45Positive
Dipole Moment-0.21Negative
Steric Hindrance (Substituent at Naphthalene)-0.63Negative
Hydrogen Bond Donor Count0.78Positive

Note: This table contains hypothetical data to illustrate a QSAR model.

Chemoinformatic approaches leverage computational tools to analyze large datasets of chemical information. In the context of SAR for this compound derivatives, chemoinformatic methods can be used to cluster compounds based on their structural similarity, identify activity cliffs (small structural changes leading to large activity changes), and visualize the chemical space.

Principal Component Analysis (PCA) is a statistical technique frequently used in chemoinformatics to reduce the dimensionality of complex datasets. By applying PCA to a set of molecular descriptors for a series of this compound analogs, it is possible to identify the principal components that account for the most variance in the data. This can help in understanding the key structural features that differentiate active from inactive compounds and can guide the selection of diverse compounds for further synthesis and testing.

A review of isoxazole derivatives as anticancer agents highlights the importance of structure-activity relationship studies in conjunction with docking and simulation to understand the mechanism of action and guide the development of more effective therapeutic agents. nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be lengthy, employ harsh conditions, or utilize hazardous reagents. Future research into the synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol is poised to embrace more efficient and environmentally benign strategies.

Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. This includes the use of ultrasound-assisted synthesis, which has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of isoxazole rings. Microwave-assisted organic synthesis is another green technique that can enhance reaction rates and selectivity, offering a more sustainable alternative to conventional heating methods. The utilization of water as a solvent and the development of solvent-free reaction conditions are also key areas of exploration.

Catalytic Methods: The development of novel catalytic systems is another promising avenue. This includes the use of copper-catalyzed [3+2] cycloaddition reactions, which can provide highly regioselective synthesis of isoxazoles in a single step. Furthermore, intramolecular oxidative cycloaddition of aldoximes, catalyzed by hypervalent iodine(III) species, presents an efficient method for constructing fused isoxazole systems, a strategy that could be adapted for the synthesis of complex naphthalene-isoxazole hybrids.

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

MethodologyAdvantagesDisadvantages
Conventional Heating Well-established proceduresLong reaction times, high energy consumption, potential for side products
Microwave Irradiation Rapid heating, shorter reaction times, improved yields, higher selectivityRequires specialized equipment, potential for localized overheating
Ultrasonic Irradiation Enhanced reaction rates, milder conditions, improved yieldsSpecialized equipment needed, scalability can be a challenge
Catalytic Cycloaddition High regioselectivity, milder reaction conditions, potential for asymmetric synthesisCatalyst cost and removal can be a concern

Exploration of Broader Biological Target Landscape (In Vitro/Non-Human)

While the isoxazole-naphthalene scaffold has shown promise, particularly as anticancer agents, the full spectrum of its biological activity remains to be elucidated. Future in vitro research, focusing on non-human biological systems, will be crucial in identifying new therapeutic applications for this compound.

Anticancer Research: A primary focus of future research will be to expand the evaluation of this compound against a wider range of cancer cell lines. Studies on isoxazole-naphthalene derivatives have demonstrated potent antiproliferative activity, with tubulin polymerization inhibition being a key mechanism of action researchgate.net. Further investigations could explore its effects on various cancer types and elucidate the specific molecular interactions with tubulin.

Beyond Oncology: The biological activity of isoxazole derivatives extends beyond cancer. There is potential for this compound to interact with other important biological targets. For instance, some isoxazole-containing compounds have been investigated as inhibitors of enzymes like xanthine oxidase, which is involved in gout nih.gov. Screening this compound against a panel of kinases, proteases, and other enzymes could uncover novel therapeutic opportunities.

Table 2: Potential Biological Targets for this compound

Target ClassPotential Therapeutic AreaRationale based on Analog Studies
Tubulin CancerKnown activity of isoxazole-naphthalene hybrids researchgate.net
Kinases Cancer, Inflammatory DiseasesBroad activity of heterocyclic compounds
Xanthine Oxidase GoutKnown activity of isoxazole derivatives nih.gov
Cyclooxygenase (COX) Enzymes Inflammation, PainAnti-inflammatory potential of isoxazole scaffolds

Advanced Computational Modeling for Optimization

To unlock the full therapeutic potential of this compound, advanced computational modeling will play a pivotal role in its optimization. These in silico techniques can predict the compound's behavior and guide the synthesis of more potent and selective analogs.

Molecular Docking: This technique can be used to predict the binding orientation of this compound to its biological targets, such as the colchicine binding site of tubulin. Understanding these interactions at the atomic level is crucial for designing modifications that can enhance binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of isoxazole-naphthalene derivatives and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein. This can help in understanding the stability of the drug-receptor complex and the role of specific molecular interactions, guiding further lead optimization.

Design of Next-Generation Isoxazole-Naphthalene Hybrids

The structural framework of this compound offers a versatile platform for the design of next-generation hybrid molecules with improved therapeutic profiles. The concept of molecular hybridization, which combines two or more pharmacophores, can lead to compounds with enhanced efficacy and potentially novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the isoxazole-naphthalene scaffold is essential. This involves synthesizing a library of analogs with modifications at various positions of both the isoxazole and naphthalene (B1677914) rings and evaluating their biological activity. For example, studies have shown that substitutions on the phenyl ring of related isoxazole derivatives can significantly impact their anticancer potency.

Lead Optimization: Based on SAR data and computational modeling, targeted modifications can be made to the lead compound, this compound. This could involve altering the substituent on the naphthalene ring to improve interactions with the target protein or modifying the hydroxymethyl group on the isoxazole to enhance pharmacokinetic properties. The goal of lead optimization is to develop drug candidates with superior efficacy, selectivity, and a favorable safety profile.

The continued exploration of this compound and its analogs holds significant promise for the discovery of new and effective therapeutic agents for a range of diseases. Through the integration of innovative synthetic methods, comprehensive biological screening, advanced computational tools, and rational drug design, the full potential of this intriguing chemical scaffold can be realized.

Q & A

Q. What are the established synthetic routes for 5-(2-Naphthalenyl)-3-isoxazolemethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from hydroxymoyl chlorides) and a naphthalene-based alkyne. Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Catalyst systems : Cu(I) or Ag(I) catalysts improve regioselectivity in isoxazole ring formation .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and decomposition risks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the isoxazole ring and naphthalene substitution. Aromatic protons in the naphthalene moiety appear as multiplet signals at δ 7.4–8.2 ppm .
  • FT-IR : The hydroxyl (-OH) stretch (3200–3500 cm1^{-1}) and isoxazole C=N/C-O stretches (1550–1650 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (60:40 to 90:10) and UV detection at 254 nm. Purity >95% is required for reliable bioactivity data .
  • Melting Point : Sharp melting points (e.g., 142–144°C) indicate crystallinity and minimal impurities .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7); Rf_f ≈ 0.5 for the target compound .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl3_3 can shift proton signals by 0.1–0.3 ppm .
  • Tautomerism : Isoxazole rings may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify equilibrium states .
  • Impurity interference : Recrystallize the compound in ethanol/water (1:1) and reacquire spectra .

Example Contradiction Resolution Workflow:

Replicate synthesis under standardized conditions.

Compare spectra with literature (e.g., NIST Chemistry WebBook ).

Perform computational modeling (DFT) to predict spectral patterns .

Q. What strategies optimize the regioselectivity of this compound derivatives?

Methodological Answer: To functionalize the isoxazole or naphthalene moieties:

  • Electrophilic substitution : Use HNO3_3/H2_2SO4_4 for nitration at the naphthalene 4-position (ortho/para-directing effects) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh3_3)4_4 and K2_2CO3_3 in THF/H2_2O .
  • Protecting groups : Temporarily block the hydroxyl group with TMSCl to direct reactions to the isoxazole ring .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The naphthalene moiety often occupies hydrophobic pockets .
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The isoxazole oxygen is a strong hydrogen-bond acceptor .
  • ADMET prediction : Tools like SwissADME assess bioavailability; logP values >3 indicate membrane permeability .

Q. What are the unresolved challenges in scaling up this compound synthesis?

Methodological Answer:

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 alkyne/nitrile oxide ratio) to minimize dimerization .
  • Catalyst recovery : Immobilize Cu catalysts on silica gel for reuse, reducing metal contamination .
  • Purification bottlenecks : Replace column chromatography with crystallization (ethanol/water) for cost-effective scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.